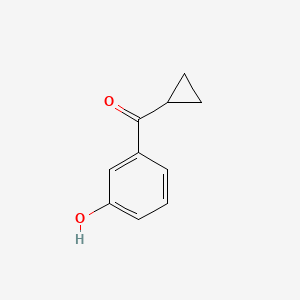

Cyclopropyl(3-hydroxyphenyl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclopropyl-(3-hydroxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7,11H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXYHFJUSJUSDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Cyclopropyl Ketones in Organic Synthesis

The cyclopropyl (B3062369) group, a three-membered carbocycle, is a small but powerful structural unit in organic chemistry. sigmaaldrich.com Its significance stems from a unique combination of steric and electronic properties conferred by its high ring strain, which results in bent C-C bonds with enhanced p-character and shorter, stronger C-H bonds compared to linear alkanes. nih.gov

In the context of a ketone, the cyclopropyl moiety imparts distinct reactivity. Cyclopropyl ketones are valuable intermediates in a variety of chemical transformations. sigmaaldrich.comgoogle.com The strain energy of the cyclopropane (B1198618) ring provides a thermodynamic driving force for ring-opening reactions, allowing these ketones to serve as versatile 3-carbon building blocks for the synthesis of more complex carbocycles and acyclic structures. pharmaffiliates.comunl.pt Modern synthetic methods, including visible light photocatalysis and transition metal catalysis, have been developed to harness this reactivity, enabling formal [3+2] cycloaddition reactions with alkenes and alkynes to construct highly substituted cyclopentane (B165970) and cyclopentene (B43876) rings. bldpharm.comnih.gov

Beyond synthetic utility, the cyclopropyl group is a well-established motif in medicinal chemistry. google.com It is often used as a bioisosteric replacement for other groups, such as alkenes or gem-dimethyl groups, to fine-tune a molecule's pharmacological profile. google.commarquette.edu The introduction of a cyclopropyl ring can lead to several beneficial effects, including:

Enhanced Metabolic Stability: The strong C-H bonds are less susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.govgoogle.commarquette.edu

Increased Potency: The rigid conformation of the ring can lock a molecule into a bioactive conformation, leading to more favorable binding with its biological target. nih.govgoogle.com

Modulation of Physicochemical Properties: It can influence properties like lipophilicity and pKa, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govgoogle.com

Reduced Off-Target Effects: By providing conformational constraint, it can improve selectivity for the intended target. nih.gov

The proven track record of cyclopropyl-containing molecules in FDA-approved drugs underscores the importance of this functional group in contemporary drug discovery.

Table 1: Key Attributes of the Cyclopropyl Group in Chemical Synthesis

| Attribute | Description | Significance | Reference |

|---|---|---|---|

| Unique Geometry | A highly strained, triangular structure with ~60° bond angles. | Confers high reactivity and specific conformational rigidity. | sigmaaldrich.com |

| Electronic Properties | Enhanced p-character in C-C bonds, giving it partial double-bond character. | Influences reactivity and allows participation in pericyclic reactions. | sigmaaldrich.comnih.gov |

| Metabolic Stability | Stronger C-H bonds are more resistant to enzymatic oxidation. | Improves the pharmacokinetic profile of drug candidates. | nih.govgoogle.commarquette.edu |

| Synthetic Versatility | Acts as a 3-carbon building block in ring-opening and cycloaddition reactions. | Enables the construction of complex molecular frameworks. | bldpharm.comnih.govchemrxiv.org |

| Bioisosterism | Can replace other functional groups (e.g., vinyl, isopropyl) to optimize biological activity. | A key strategy in medicinal chemistry for lead optimization. | google.com |

Importance of Hydroxyphenyl Moieties in Molecular Design and Functionalization

The hydroxyphenyl moiety, or phenol (B47542) group, is one of the most fundamental and frequently occurring structural motifs in chemistry. Its importance is widespread, spanning from industrial feedstocks to the intricate world of drug design. Phenols are characterized by a hydroxyl (-OH) group attached directly to a benzene (B151609) ring, a combination that results in properties distinct from aliphatic alcohols.

In molecular design, the hydroxyl group is a key functional handle. It can act as both a hydrogen bond donor and acceptor, allowing it to form crucial interactions with biological targets like proteins and enzymes. This ability is a primary reason why the phenol motif is prevalent in a vast number of natural products and FDA-approved pharmaceuticals. A 2022 analysis revealed that phenols and their ether derivatives are present in a significant portion of small-molecule drugs, with 55 such compounds appearing on the World Health Organization's list of essential medicines.

The hydroxyphenyl group also profoundly influences a molecule's physicochemical properties. The introduction of a hydroxyl group generally decreases lipophilicity, which can be strategically employed to balance the ADME properties of a drug candidate. Furthermore, the phenolic proton is weakly acidic, allowing for the formation of a phenoxide ion under basic conditions. This phenoxide is a potent nucleophile and strongly activates the aromatic ring toward electrophilic substitution, making the hydroxyphenyl moiety a versatile platform for further functionalization.

From an industrial and synthetic perspective, phenols are inexpensive starting materials for a wide range of valuable products, including:

Polymers and resins (e.g., Bakelite)

Pharmaceuticals (e.g., Aspirin)

Agrochemicals

Dyes and fragrances

The direct functionalization of the C-H bonds on the phenol ring is an active area of research, offering economical and atom-efficient routes to increase molecular complexity from simple phenolic precursors.

Table 2: Applications of the Hydroxyphenyl Moiety

| Application Area | Role of the Hydroxyphenyl Moiety | Examples | Reference |

|---|---|---|---|

| Medicinal Chemistry | Hydrogen bond donor/acceptor; modulates polarity; scaffold for drug design. | Morphine, Paracetamol, many tyrosine kinase inhibitors. | |

| Organic Synthesis | Activating group for electrophilic aromatic substitution; precursor to ethers and esters. | Synthesis of salicylic (B10762653) acid for aspirin. | |

| Industrial Chemicals | Monomer for polymerization; starting material for bulk chemicals. | Bisphenol A (BPA) for polycarbonates, production of caprolactam. | |

| Natural Products | A core structural unit in many biologically active compounds. | Flavonoids, resveratrol, raspberry ketone. |

Scope and Relevance of Cyclopropyl 3 Hydroxyphenyl Methanone Within Contemporary Chemical Investigations

Strategies for Carbon-Carbon Bond Formation in Cyclopropyl Ketone Synthesis

The formation of the carbon skeleton, specifically the bond between the cyclopropyl ring and the carbonyl group, is a critical step in the synthesis. cambridge.org This can be achieved by forming the cyclopropane (B1198618) ring on a pre-existing unsaturated ketone, by attaching the cyclopropyl moiety to the aromatic ring via acylation, or through the use of organometallic reagents.

One of the most powerful methods for constructing cyclopropyl ketones involves the cyclopropanation of α,β-unsaturated ketones, such as chalcones (1,3-diaryl-2-propen-1-ones). nih.gov These reactions formally constitute a [2+1] cycloaddition to the alkene moiety.

A prominent strategy is the Michael-initiated ring-closing (MIRC) reaction. nih.gov This process involves the conjugate addition of a nucleophile to the unsaturated ketone, generating an enolate which then undergoes an intramolecular nucleophilic substitution to close the three-membered ring. nih.gov For example, the reaction of trans-chalcones with bromomalonates in the presence of a chiral phase-transfer catalyst can yield highly functionalized cyclopropanes with good yields and enantioselectivity. nih.gov The reaction performs well for chalcones that are electron-neutral or electron-deficient. nih.gov

Another approach is the Corey-Chaykovsky reaction, which utilizes sulfur ylides to transfer a methylene (B1212753) group to the double bond of the enone. This method is particularly useful for synthesizing donor-acceptor cyclopropanes from 2-hydroxychalcones. nih.gov Additionally, base-catalyzed reactions of chalcones with reagents like phenylsilane can lead to cyclopropane products through a sequence of selective reduction, dehydrogenative silylation, and deoxygenative cyclization. acs.org

Various catalytic systems have been developed to enhance the efficiency and stereoselectivity of these cyclopropanation reactions.

| Catalyst System | Reagents | Key Features | Reference |

|---|---|---|---|

| Chiral Phase-Transfer Catalyst (PTC) | Bromomalonates, K₂CO₃ | Asymmetric synthesis; effective for electron-neutral and deficient chalcones. Yields up to 98%. | nih.gov |

| Chiral Tetrahydroselenophene | Benzyl bromide, NaOH | First organoselenium-catalyzed asymmetric cyclopropanation; excellent enantioselectivities (≤99% ee). | acs.org |

| Potassium Hydroxide (KOH) | Phenylsilane | Simple base catalysis; involves reduction and deoxygenative cyclization. | acs.org |

| Hypoiodite Catalysis | 1,3-Dicarbonyl compounds | Oxidative cyclization of Michael adducts; can selectively form cyclopropanes or furans depending on conditions. | rsc.org |

The Friedel-Crafts acylation is a classic and direct method for forming aryl ketones. organic-chemistry.org In the context of this compound, this involves the reaction of a phenol or a protected phenol with a cyclopropyl acylating agent, typically cyclopropanecarbonyl chloride, in the presence of a Lewis acid catalyst like aluminum trichloride (AlCl₃). scribd.comthieme.de

However, the direct acylation of phenols presents significant challenges. Phenols are bidentate nucleophiles, meaning reaction can occur at two sites: C-acylation on the aromatic ring to give the desired hydroxyaryl ketone, or O-acylation on the phenolic oxygen to yield an ester. ucalgary.castackexchange.com Furthermore, the lone pair of electrons on the phenolic oxygen can coordinate strongly with the Lewis acid catalyst, deactivating it and hindering the reaction. stackexchange.com

To circumvent these issues, the hydroxyl group is often protected prior to acylation. A common strategy involves converting the phenol to a silyl (B83357) ether. The silylated intermediate undergoes clean C-acylation, and the silyl protecting group is conveniently lost during the aqueous workup of the reaction, directly yielding the C-acylated phenol. google.com This approach avoids the formation of the O-acylated byproduct and the deactivation of the catalyst. google.com The reaction is generally performed in an inert organic solvent such as a halogenated hydrocarbon or nitrobenzene. google.com

| Substrate | Acylating Agent | Catalyst | Key Considerations | Reference |

|---|---|---|---|---|

| Benzene (B151609) | Cyclopropanecarbonyl chloride | AlCl₃ | Standard procedure for non-activated/deactivated arenes. | scribd.com |

| Phenol | Acyl Chloride | AlCl₃ or Strong Brønsted Acids | Competition between C- and O-acylation; catalyst complexation. High catalyst concentration favors C-acylation. | stackexchange.com |

| Silylated Phenol | Acyl Halide | AlCl₃, SnCl₄, TiCl₄ | Protects the hydroxyl group, prevents O-acylation, and avoids catalyst deactivation. Silyl group is removed during workup. | google.com |

Organometallic chemistry provides versatile routes to cyclopropyl ketones. organic-chemistry.org These methods often involve the coupling of a cyclopropyl-containing nucleophile with an aromatic electrophile, or vice versa.

One common approach is the addition of a cyclopropyl organometallic reagent, such as cyclopropylmagnesium bromide (a Grignard reagent) or cyclopropyllithium, to a 3-hydroxy-substituted benzaldehyde or a protected version thereof. This reaction forms a secondary alcohol, which is then oxidized to the target ketone using standard oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).

More modern methods utilize transition-metal catalysis. For instance, a palladium-catalyzed carbonylative cross-coupling reaction has been developed between aryl iodides and tricyclopropylbismuth. thieme.de This method is advantageous as it tolerates a wider range of functional groups on the aromatic ring compared to traditional Friedel-Crafts acylation, which often fails with electron-poor or sensitive substrates. thieme.de The reaction proceeds under an atmosphere of carbon monoxide, which is incorporated to form the carbonyl group of the ketone. thieme.de

Approaches for Introducing the 3-Hydroxyphenyl Functionality

The synthesis can also be planned around the late-stage introduction of the hydroxyl group onto a pre-formed cyclopropyl phenyl ketone core. This can be accomplished either through direct oxidation of a C-H bond on the aromatic ring or, more commonly, by deprotecting a masked phenol that has been carried through the synthetic sequence.

The direct conversion of an aromatic C-H bond to a C-O bond is a highly sought-after transformation in organic synthesis. researchgate.netresearchgate.net For the synthesis of this compound, this would involve the hydroxylation of cyclopropyl phenyl ketone. Transition metal-catalyzed reactions have been developed for the ortho-hydroxylation of aromatic ketones, often using directing groups to control regioselectivity. researchgate.netacs.org For example, copper-promoted hydroxylations using H₂O₂ as the oxidant can functionalize the γ-position of imine-directed unsymmetrical ketones. acs.orgnih.gov

However, achieving selective hydroxylation at the meta-position (position 3) of an unsubstituted aryl ketone is significantly more challenging, as the carbonyl group is an ortho-, para-directing deactivator in electrophilic aromatic substitution. While some methods exist for the hydroxylation of aromatic compounds, they often lack the precise regiocontrol needed for the unambiguous synthesis of the 3-hydroxy isomer without the formation of significant side products.

A more reliable and widely used strategy is to perform the synthesis using an aromatic precursor where the hydroxyl group is "masked" with a protecting group. The protecting group prevents the hydroxyl from interfering with reactions such as Grignard additions or Friedel-Crafts acylations and is removed in the final step to reveal the phenol.

A common choice for a masked 3-hydroxyphenyl group is the 3-methoxyphenyl group. The synthesis would proceed with cyclopropyl(3-methoxyphenyl)methanone, which is then deprotected. The cleavage of the methyl ether is a robust and well-established transformation. Boron tribromide (BBr₃) is a highly effective reagent for the demethylation of aryl methyl ethers, typically affording the corresponding phenol in high yield. stackexchange.comsynarchive.com Other reagents like boron trichloride (BCl₃) or sodium ethanethiolate (NaSEt) in DMF can also be used. synarchive.com

Another common protecting group for phenols is the methoxymethyl (MOM) ether. MOM ethers are stable under a variety of conditions but can be cleaved efficiently under acidic conditions. nih.gov Heterogeneous catalysts, such as silica-supported sodium hydrogen sulfate, offer a mild and simple method for the deprotection of phenolic MOM ethers at room temperature. acs.orgorganic-chemistry.org

| Protecting Group | Reagent | Typical Conditions | Key Features | Reference |

|---|---|---|---|---|

| Methyl Ether | Boron tribromide (BBr₃) | CH₂Cl₂ or CHCl₃, often at low temperature to RT | Highly effective and common for aryl methyl ethers. | stackexchange.comsynarchive.com |

| Methyl Ether | Pyridinium Hydrochloride (Pyr·HCl) | High temperature (e.g., 220 °C) | Strong, hot acid conditions; less suitable for sensitive molecules. | stackexchange.comsynarchive.com |

| Methoxymethyl (MOM) Ether | NaHSO₄·SiO₂ | Room temperature | Mild, heterogeneous catalyst, simple workup. | acs.orgorganic-chemistry.org |

| Methoxymethyl (MOM) Ether | Wells-Dawson Heteropolyacid | Various organic solvents | Reusable solid acid catalyst, high yields. | nih.gov |

Starting Material Selection and Functional Group Compatibility

The synthesis of this compound and its analogues often begins with readily available precursors. A common and effective strategy involves the cyclopropanation of α,β-unsaturated ketones, specifically chalcones. The synthesis of these chalcone precursors is typically achieved through the condensation of an appropriately substituted acetophenone with a hydroxybenzaldehyde. For instance, the synthesis of various 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes utilizes 2-hydroxychalcones as the primary starting material. nih.gov These chalcones are themselves prepared by reacting aryl methyl ketones with salicylaldehyde derivatives. nih.gov

A key reaction for forming the cyclopropane ring from the chalcone precursor is the Corey-Chaykovsky reaction. nih.gov This method involves a sulfur ylide, typically generated from trimethylsulfoxonium iodide and a base like sodium hydride. nih.gov The selection of starting materials for this pathway demonstrates a broad tolerance for various functional groups on both the phenolic and aroyl portions of the molecule. This compatibility is crucial for generating a diverse library of analogues for research and development.

The reaction conditions for the cyclopropanation have been shown to be compatible with a range of substituents. This functional group tolerance allows for the synthesis of a variety of analogues, which is valuable for structure-activity relationship studies.

Table 1: Functional Group Compatibility in Corey-Chaykovsky Cyclopropanation of 2-Hydroxychalcones

| Position of Substituent | Tolerated Functional Groups | Yields | Reference |

|---|---|---|---|

| Phenolic Moiety | Alkoxy, Halogens (e.g., Br), Nitro | Reasonable to High | nih.gov |

This robust methodology allows for the strategic selection of starting materials to produce cyclopropyl ketones with diverse electronic and steric properties. The compatibility with various functional groups minimizes the need for extensive protecting group strategies, streamlining the synthetic process.

Stereochemical Control in this compound Synthesis

Achieving specific stereochemical outcomes is a critical aspect of modern synthetic chemistry, particularly for bioactive molecules where stereoisomers can exhibit vastly different pharmacological profiles. The synthesis of cyclopropyl ketones, including analogues of this compound, has seen significant advancements in controlling the three-dimensional arrangement of atoms.

Several advanced synthetic pathways have been developed to achieve high levels of diastereoselectivity and enantioselectivity in the formation of substituted cyclopropane rings. These methods often involve catalytic processes that create chiral environments, guiding the formation of one stereoisomer over others.

One such approach is the stereoselective formal [3+2] cycloaddition of cyclopropyl ketones with alkenes. organic-chemistry.orgacs.org This reaction, catalyzed by a chiral titanium(salen) complex, proceeds through a radical redox-relay mechanism to construct two new carbon-carbon bonds and two adjacent stereocenters with excellent diastereo- and enantioselectivity. organic-chemistry.orgacs.org Another innovative method is the enantioselective photocatalytic [3+2] cycloaddition of aryl cyclopropyl ketones. nih.gov This process uses a dual-catalyst system, combining a chiral Lewis acid with a transition metal photoredox catalyst, to achieve high enantiocontrol in the synthesis of densely substituted cyclopentanes resulting from the ring-opening of the cyclopropyl ketone. nih.gov

Chemoenzymatic strategies also provide a powerful tool for stereocontrol. Engineered variants of proteins, such as sperm whale myoglobin, have been shown to catalyze the highly diastereo- and enantioselective cyclopropanation of olefins with diazoketone carbene donors, producing chiral cyclopropyl ketones. rochester.edu This biocatalytic approach offers a broad substrate scope and predictable stereoselectivity. rochester.edu Furthermore, cobalt-catalyzed hydrosilylation of achiral cyclopropenes has been developed as a mild and efficient method to produce silylcyclopropanes with high diastereoselectivity and enantioselectivity. acs.org

The Corey-Chaykovsky cyclopropanation of chalcones, a common method for synthesizing cyclopropyl ketones, typically proceeds with retention of the alkene stereochemistry, resulting in the formation of a single diastereomer with a trans-arrangement of the donor and acceptor substituents. nih.gov

The use of chiral auxiliaries and catalysts is fundamental to achieving stereochemical control in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction, after which it is removed. wikipedia.org Examples of widely used chiral auxiliaries include oxazolidinones, pseudoephedrine, and camphorsultam. wikipedia.org These auxiliaries create a chiral environment that biases the approach of reagents to one face of the molecule, leading to the preferential formation of one enantiomer or diastereomer.

Catalyst-based methods are often more efficient and atom-economical. In the context of cyclopropyl ketone synthesis, various chiral catalysts have proven effective.

Chiral Lewis Acids: In dual-catalyst systems for photocatalytic cycloadditions, a chiral Lewis acid coordinates to the ketone, creating an asymmetric environment that dictates the stereochemical outcome of the reaction. nih.gov

Transition Metal Complexes: Chiral transition metal complexes are widely used. For example, a chiral titanium(salen) complex is effective in catalyzing formal [3+2] cycloadditions of cyclopropyl ketones. organic-chemistry.orgacs.org Similarly, readily available chiral cobalt complexes can be used for the diastereoselective and enantioselective hydrosilylation of cyclopropenes. acs.org

Biocatalysts: Engineered enzymes, such as myoglobin variants, serve as highly effective chiral catalysts for olefin cyclopropanation, offering excellent diastereo- and enantioselectivity under mild reaction conditions. rochester.edu

These catalyst-based strategies avoid the need to install and remove an auxiliary group, often leading to more streamlined and sustainable synthetic routes. The modularity of many chiral ligands and catalysts allows for fine-tuning of the reaction to optimize both reactivity and selectivity. researchgate.net

Table 2: Examples of Catalyst-Based Methods for Stereoselective Cyclopropane Synthesis

| Catalytic Method | Catalyst Type | Stereocontrol | Reference |

|---|---|---|---|

| Formal [3+2] Cycloaddition | Chiral Ti(salen) complex | Excellent Diastereo- and Enantioselectivity | organic-chemistry.orgacs.org |

| Olefin Cyclopropanation | Engineered Myoglobin | High Diastereo- and Enantioselectivity | rochester.edu |

| Hydrosilylation of Cyclopropenes | Chiral Cobalt Complex | High Diastereo- and Enantioselectivity | acs.org |

Process Optimization and Novel Synthetic Routes for Academic Research

For academic research, the development of optimized and novel synthetic routes is crucial for accessing new chemical space and enabling further studies. Process optimization focuses on improving the efficiency, yield, and practicality of known reactions, while the exploration of novel routes provides access to previously unattainable structures or introduces new chemical transformations.

In the synthesis of cyclopropyl ketones via the Corey-Chaykovsky reaction, optimization of reaction parameters is key to maximizing yield. For the reaction of 2-hydroxychalcone, variables such as the base, solvent system, temperature, and stoichiometry of reagents are systematically adjusted. It was found that using sodium hydride as the base in a mixed DMSO/THF solvent system at low temperatures provided the desired cyclopropane product in good yield. nih.gov

Beyond optimizing existing methods, academic research has focused on developing entirely new strategies for synthesizing and utilizing cyclopropyl ketones. A significant challenge has been the engagement of less reactive alkyl cyclopropyl ketones in catalytic reactions. A novel route utilizing samarium(II) iodide (SmI₂) as a catalyst has been developed for the formal [3+2] cycloadditions of these challenging substrates with alkenes and alkynes. nih.gov This protocol expands the scope of accessible cyclopropyl ketone feedstocks, allowing for the synthesis of complex, sp³-rich architectures. nih.gov The key to this method's success is the use of SmI₂ in combination with substoichiometric amounts of elemental samarium (Sm⁰), which prevents catalyst deactivation and allows the reaction to proceed efficiently. nih.gov

The development of chemoenzymatic strategies also represents a novel approach. Combining the high selectivity of biocatalysts with traditional chemical transformations allows for the creation of diverse libraries of optically active cyclopropane-containing scaffolds, which are highly valuable for medicinal chemistry. rochester.edu These innovative routes not only provide access to new analogues but also contribute to the fundamental understanding of chemical reactivity and catalysis.

Ring-Opening Reactions of the Cyclopropyl Moiety

The high ring strain of the cyclopropyl group in this compound makes it susceptible to cleavage under various conditions, serving as a three-carbon building block in synthetic chemistry. nih.govacs.org These ring-opening reactions are a powerful tool for converting an accessible carbon framework into more complex structures. nih.gov

Under acidic conditions, the ring-opening of cyclopropyl ketones like this compound is typically initiated by the protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon and activates the adjacent cyclopropane ring. The mechanism can proceed in a manner where the protonated oxygen acts as a better electron-withdrawing group, facilitating nucleophilic attack on the cyclopropane ring or rearrangement to form a more stable carbocationic intermediate. stackexchange.com For instance, in related systems, acid-catalyzed ring-opening of a cyclopropane can occur through an SN1-like pathway involving a carbocation intermediate or a concerted SN2-like mechanism, depending on the substrate and reaction conditions. nih.gov The presence of the hydroxyl group on the phenyl ring can also influence the reaction by altering the electronic properties of the aromatic system or by participating in the reaction, for example, through protonation.

In some cases, the acid-catalyzed ring-opening of cyclopropyl ketones with nucleophiles like alcohols can lead to the formation of functionalized acyclic products. nih.gov The process can be thought of as the cyclopropane ring acting as a leaving group after activation by the protonated ketone.

While acid-catalyzed and metal-catalyzed ring-openings are more common, base-mediated processes have also been developed. Lewis bases, such as phosphines, can promote the ring-opening of electronically biased cyclopropyl ketones. acs.org This process proceeds via nucleophilic attack of the Lewis base on the cyclopropane ring, inducing a cascade of ring-opening and subsequent recyclization to form new molecular scaffolds, such as hydrofluorenones, in an acid-free environment. acs.org For this compound, the presence of the acidic phenolic proton would need to be considered, as a strong Brønsted base would likely deprotonate the hydroxyl group preferentially.

Transition metals are highly effective catalysts for the ring-opening of cyclopropyl ketones, enabling a wide range of transformations. nih.gov Nickel and palladium complexes are particularly well-studied in this context.

Nickel catalysis has been successfully employed for the cross-coupling of cyclopropyl ketones with organozinc reagents and chlorotrimethylsilane, leading to 1,3-difunctionalized, ring-opened products such as γ-substituted silyl enol ethers. nih.govacs.org In one reported system, a (tpy)NiI species (where tpy is terpyridine) activates the C-C bond of the cyclopropyl ring through a concerted, asynchronous transition state. nih.govchemrxiv.org Nickel catalysis can also achieve the regioselective reductive ring-opening of aryl cyclopropyl ketones with alkyl bromides, providing a direct route to alkylated ketones without the need for pre-generated organometallic reagents. acs.org

Palladium catalysts are also efficient for promoting stereoselective ring-opening reactions. For example, using a Pd(OAc)2/PCy3 system, aryl cyclopropyl ketones can be stereoselectively converted into (E)-α,β-unsaturated ketones. rsc.org Other palladium catalysts can be used to control the cycloisomerization of related alkylidenecyclopropyl ketones to yield various furan (B31954) and pyran derivatives through selective cleavage of a C-C bond in the cyclopropane ring. acs.orgfigshare.com

Furthermore, chiral Lewis acid complexes, such as a chiral N,N'-dioxide-scandium(III) complex, can catalyze the asymmetric ring-opening of cyclopropyl ketones with nucleophiles like β-naphthols, yielding chiral products with high enantioselectivity. rsc.org

| Catalyst System | Reagents | Product Type | Reference |

|---|---|---|---|

| Nickel/Terpyridine Ligand | Organozinc, TMSCl | γ-Substituted Silyl Enol Ether | nih.govacs.org |

| Nickel(II) acetylacetonate | Trimethylaluminum | Ring-opened methylated product | oup.com |

| Nickel | Alkyl Bromide, Reductant | γ-Alkylated Ketone | acs.org |

| Pd(OAc)₂/PCy₃ | - | (E)-α,β-Unsaturated Ketone | rsc.org |

| Chiral N,N'-dioxide/Sc(III) | β-Naphthol | Chiral β-naphthol derivatives | rsc.org |

The control of regioselectivity (which bond breaks) and stereoselectivity (the resulting 3D geometry) is a critical aspect of cyclopropyl ketone chemistry. The outcome is highly dependent on the chosen catalyst, ligands, and reaction conditions.

In transition metal-catalyzed reactions, the regioselectivity of the C-C bond cleavage can be directed by the catalyst system. Nickel-catalyzed reductive cross-coupling with alkyl bromides, for instance, proceeds with complete regioselectivity. acs.org Similarly, palladium-catalyzed reactions can be tuned to cleave different bonds within the cyclopropane ring, leading to a variety of heterocyclic products. acs.orgfigshare.com The mechanism often involves either oxidative addition of the distal C-C bond to a Pd(0) center or halometalation of the ring followed by cleavage. acs.org

Stereoselectivity is also a key feature. The palladium-catalyzed ring-opening of aryl cyclopropyl ketones to form α,β-unsaturated ketones exclusively yields the E-isomer. rsc.org The reaction of cyclopropyl ketones with acetyl methanesulfonate (B1217627) under neutral conditions proceeds with a stereoselectivity consistent with an SN2-type opening of the cyclopropyl ring. researchgate.net Asymmetric catalysis, using chiral ligands with metals like scandium or copper, allows for the synthesis of enantioenriched products from prochiral cyclopropyl ketones. rsc.orgscispace.com

Reactions Involving the Ketone Functionality

While ring-opening reactions are prevalent, the ketone group itself can undergo characteristic reactions, most notably nucleophilic addition.

The most fundamental reaction of ketones is nucleophilic addition to the electrophilic carbonyl carbon. openstax.orgmasterorganicchemistry.com In this process, a nucleophile attacks the carbonyl carbon, causing the rehybridization of the carbon from sp2 to sp3 and forming a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. openstax.org

For cyclopropyl ketones like this compound, there is a competition between nucleophilic addition at the carbonyl (a 1,2-addition) and ring-opening (which can be considered a conjugate addition). The outcome can be influenced by several factors. The use of a Lewis acid, for example, can activate the cyclopropyl ketone, but this activation has been shown in some cases to be necessary to favor ring-opening over simple 1,2-addition. nih.govchemrxiv.org Aldehydes are generally more reactive towards nucleophilic addition than ketones due to reduced steric hindrance and greater polarization of the carbonyl group. libretexts.org The presence of two substituents (cyclopropyl and 3-hydroxyphenyl) on the ketone in this compound provides more steric hindrance compared to an aldehyde. libretexts.org The reaction's reversibility depends on the nucleophile; strong nucleophiles like organometallic reagents lead to irreversible additions, while weaker nucleophiles can result in reversible reactions. masterorganicchemistry.com

Reduction and Oxidation Pathways

The chemical reactivity of this compound is significantly influenced by its two primary functional groups: the cyclopropyl ketone and the phenolic hydroxyl group. These sites allow for a range of reduction and oxidation transformations.

Reduction: The ketone moiety is susceptible to reduction to a secondary alcohol, forming cyclopropyl(3-hydroxyphenyl)methanol. This transformation can be achieved using various reducing agents. While specific studies on this exact molecule are not prevalent, the reduction of aryl ketones is a well-established process. Standard reagents for this include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent and reaction conditions can influence the chemoselectivity, particularly in preserving the cyclopropyl and aromatic rings.

The cyclopropyl group itself can undergo reductive cleavage under more forcing conditions, such as catalytic hydrogenation with certain catalysts, which can open the three-membered ring. However, milder conditions typically leave the cyclopropyl ring intact.

Oxidation: The phenolic hydroxyl group is the primary site for oxidation. Oxidation of phenols can lead to a variety of products, including quinones or coupled dimers, depending on the oxidant and reaction conditions. For this compound, oxidation could potentially lead to the formation of a corresponding quinone-like structure, though this can be a complex transformation.

Condensation and Derivatization Reactions

The carbonyl group of the ketone is a key site for condensation and derivatization reactions, allowing for the extension of the molecular framework.

Condensation Reactions: Like other ketones, this compound can participate in aldol-type condensation reactions with aldehydes or other ketones under basic or acidic conditions. researchgate.net The presence of the phenolic hydroxyl group can influence the reaction, potentially participating as an internal nucleophile or by modifying the electronic properties of the aromatic ring. Knoevenagel condensations with active methylene compounds are also feasible, typically catalyzed by a weak base. mdpi.com

Derivatization Reactions: The ketone can be converted into a wide range of derivatives. For instance, reaction with hydroxylamine (B1172632) yields an oxime, reaction with hydrazines forms hydrazones, and reaction with semicarbazide (B1199961) produces a semicarbazone. These reactions are standard methods for characterizing ketones and can also serve as intermediates for further transformations, such as the Beckmann rearrangement of the oxime.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile functional handle, enabling a variety of transformations, primarily through reactions at the oxygen atom.

O-Alkylation and O-Acylation Reactions

O-Alkylation: The phenolic hydroxyl is acidic and can be deprotonated by a suitable base (e.g., sodium hydroxide, potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide readily reacts with alkylating agents, such as alkyl halides or sulfates, in a Williamson ether synthesis to yield the corresponding ether. This O-alkylation is a robust method for modifying the molecule's properties. organic-chemistry.org For example, reaction with an appropriate alkyl halide can introduce new functional groups or change the solubility of the compound.

O-Acylation: The hydroxyl group can be acylated to form esters. This is typically achieved by reacting the phenol with an acyl chloride or acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. beilstein-journals.org Alternatively, esterification can be performed using a carboxylic acid under dehydrating conditions (e.g., Fischer esterification) or with the aid of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). beilstein-journals.org These O-acylation reactions are generally efficient and provide access to a large library of ester derivatives.

Hydrogen Bonding Interactions and their Influence on Reactivity

The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor. lookchem.comchemscene.com Intramolecular hydrogen bonding is not possible due to the meta-position of the hydroxyl group relative to the cyclopropylcarbonyl substituent. However, intermolecular hydrogen bonding plays a significant role in the solid-state structure and the physical properties of the compound, such as its melting point and solubility.

In solution, intermolecular hydrogen bonding with solvent molecules or other reagents can influence the molecule's reactivity. For example, hydrogen bonding to the carbonyl oxygen can increase the electrophilicity of the carbonyl carbon, potentially activating it towards nucleophilic attack. Conversely, hydrogen bonding involving the phenolic proton can modulate its acidity and nucleophilicity, affecting reactions like O-alkylation and O-acylation. The activating effect of a hydroxyl group, particularly when ortho to the cyclopropyl group, has been noted to influence the ease of ring-opening reactions of the three-membered ring. nih.gov

Cascade and Multicomponent Reactions Incorporating this compound

The structural motifs within this compound make it a potentially valuable component in cascade and multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product. organic-chemistry.orgbeilstein-journals.orgwikipedia.org

The ketone functionality can participate in a variety of MCRs. For instance, it could serve as the carbonyl component in:

The Biginelli Reaction: A three-component reaction between an aldehyde, a β-ketoester (or in this case, the cyclopropyl ketone), and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones.

The Hantzsch Pyridine Synthesis: A four-component reaction (often simplified to three) that can produce dihydropyridines. beilstein-journals.org

The Ugi or Passerini Reactions: While these are isocyanide-based MCRs, the ketone could potentially be used as the carbonyl component. wikipedia.orgnih.gov The Ugi reaction typically involves a ketone, an amine, an isocyanide, and a carboxylic acid to form an α-acylamino amide. nih.gov

The phenolic hydroxyl group can also play a crucial role, either by being derivatized first or by participating directly in the reaction sequence. For example, in an acid-catalyzed MCR, the phenol could act as a nucleophile. The combination of a reactive ketone and a nucleophilic phenol in one molecule opens up possibilities for designing novel cascade sequences where an initial reaction at the ketone is followed by an intramolecular cyclization involving the phenolic oxygen. Aryl cyclopropyl ketones are known to undergo acid-catalyzed cyclization to form tetralones, demonstrating a cascade pathway involving ring-opening and intramolecular electrophilic aromatic substitution. rsc.org

The following table outlines potential MCRs where this compound could be a substrate.

| Multicomponent Reaction | Potential Role of this compound | Resulting Scaffold |

| Biginelli Reaction | Ketone Component | Dihydropyrimidinone derivative |

| Hantzsch Synthesis | Carbonyl Component | Dihydropyridine derivative |

| Ugi Reaction | Ketone Component | α-Acylamino amide derivative |

| Passerini Reaction | Ketone Component | α-Acyloxy carboxamide derivative |

Precursor in the Synthesis of Complex Organic Architectures

The utility of this compound and its analogs as precursors stems from their availability and high reactivity with a wide range of reaction partners, including nucleophiles, electrophiles, and radicals. nih.gov The structure serves as a privileged synthetic intermediate for creating intricate organic molecules, including those found in biologically active natural products. researchgate.net

The activated nature of the cyclopropane ring in hydroxyaryl-substituted cyclopropyl ketones is instrumental in the construction of fused-ring systems. The bond between the two substituted carbon atoms of the cyclopropane ring is elongated and polarized, lowering the energy barrier for ring-opening. nih.gov This facilitates cascade reactions where the cyclopropane ring opens and subsequently participates in intramolecular cyclizations to form more complex polycyclic structures. u-fukui.ac.jp

For instance, ortho-hydroxyaryl cyclopropanes can function as synthetic equivalents of ortho-quinone methides. nih.gov In the presence of alkenes, these intermediates can undergo reactions to afford chromane (B1220400) derivatives, which are a class of fused heterocyclic systems. nih.gov This reactivity highlights the potential of these building blocks in generating molecular complexity through controlled ring-opening and cycloaddition strategies. rsc.org

Cyclopropyl ketones bearing a hydroxyaryl substituent are valuable precursors for a diverse array of heterocyclic compounds. nih.gov The strategic placement of donor and acceptor groups allows the cyclopropane to function as a three-carbon building block in cycloaddition reactions. rsc.org By reacting with various dipolarophiles and dipoles, these D-A cyclopropanes serve as 1,3-dipole synthons, providing a direct route to five-membered heterocyclic rings. nih.gov

This methodology offers a powerful alternative to traditional methods for synthesizing densely functionalized heterocycles, which are prevalent motifs in pharmaceuticals and natural products. rsc.org The ability to generate various heterocyclic systems makes these cyclopropanes valuable tools for both target-oriented and diversity-oriented synthesis. rsc.org

The cyclopropyl ketone motif is present in several bioactive natural products. nih.gov Chemoenzymatic strategies have been developed to produce collections of optically active cyclopropyl ketones, which can then be chemically diversified. nih.gov These chiral building blocks are valuable for synthesizing analogues of natural products. rsc.orgnih.gov By using the this compound core, chemists can systematically modify the structure to explore structure-activity relationships and develop new bioactive molecules inspired by natural scaffolds. The transformation of these cyclopropane precursors into various heterocyclic systems is a key strategy in the total synthesis of complex natural products. rsc.org

Table 1: Research Findings on Synthetic Applications of Hydroxyaryl Cyclopropyl Ketones

| Synthetic Application | Key Reaction/Methodology | Resulting Structure(s) |

| Construction of Fused-Ring Systems | Ring-opening / Cycloaddition | Chromane derivatives, Bicyclic systems nih.govu-fukui.ac.jp |

| Heterocyclic Compound Synthesis | [3+2] Cycloaddition (as 1,3-dipole equivalent) | Densely functionalized 5-membered heterocycles nih.govrsc.org |

| Natural Product Analogue Synthesis | Chemoenzymatic assembly and chemical diversification | Diverse, optically active scaffolds based on natural product motifs rsc.orgnih.gov |

Contribution to Medicinal Chemistry Scaffold Development

The cyclopropyl ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous marketed drugs across various therapeutic areas. nih.gov Its incorporation into a molecule can enhance potency, modulate metabolic stability, and provide conformational rigidity, making it a desirable feature in drug design. researchgate.netnih.gov Chiral cyclopropane rings, in particular, are considered key pharmacophores in bioactive molecules. nih.gov

The hydroxyphenyl motif is a crucial component in many biologically active compounds, including opioid receptor modulators. nih.gov In medicinal chemistry, this core structure is often used as a starting point for the synthesis of new derivatives with improved properties. For example, research on 4β-methyl-5-(3-hydroxyphenyl)morphan, which contains the key 3-hydroxyphenyl group, demonstrates this principle. nih.gov By adding various amino and alkylamino groups to this core scaffold, researchers were able to synthesize a series of new compounds and systematically modulate their biological activity, converting a pure antagonist into potent agonists at opioid receptors. nih.gov This illustrates how the core motif, defined by the hydroxyphenyl group, serves as a foundation for creating libraries of compounds with a range of pharmacological profiles.

Rational drug design leverages the specific structural features of a molecule to create new and improved therapeutic agents. rsc.orgosti.gov The cyclopropyl(hydroxyphenyl)methanone structure presents several key features for such design strategies.

The Cyclopropyl Group : This small, rigid ring introduces specific spatial constraints, which can optimize the orientation of a molecule within a biological target's binding site. Its unique electronic nature and metabolic stability are also advantageous properties in drug candidates. nih.gov

The Hydroxyphenyl Group : The phenol moiety is a classic hydrogen bond donor and acceptor, which can form critical interactions with protein residues. The hydroxyl group also serves as a convenient chemical handle for late-stage derivatization, allowing for the fine-tuning of a compound's physicochemical properties. osti.govmdpi.com

The Ketone Functional Group : The carbonyl group acts as a hydrogen bond acceptor and provides a reactive site for further chemical transformations, enabling the creation of diverse molecular libraries from a common intermediate. nih.gov

By combining these features, new molecular scaffolds can be rationally designed. osti.gov For example, the strained cyclopropane ring can be used in controlled ring-opening reactions to build larger, more complex three-dimensional structures, while the hydroxyphenyl group anchors the molecule to its target and allows for modifications to enhance potency and selectivity. u-fukui.ac.jpnih.gov This approach represents a powerful strategy for developing novel small-molecule modulators with therapeutic potential. rsc.org

Table 2: Medicinal Chemistry Scaffold Development Based on (Hydroxyphenyl)cyclopropyl Features

| Design Strategy | Key Structural Feature Utilized | Outcome/Application |

| Core Motif Derivatization | 3-Hydroxyphenyl group | Synthesis of opioid receptor agonists and antagonists by modifying a core morphan scaffold nih.gov |

| Scaffold Diversification | Ketone and cyclopropane ring | Generation of diverse, chiral scaffolds for drug discovery libraries via chemical transformation nih.gov |

| Rational Scaffold Assembly | Hydroxyl group as a modification site; Cyclopropyl ring for conformational constraint | Rational assembly of complex molecules with tailored biological activities nih.govosti.gov |

Intermediate in Agrochemical and Materials Science Research

The application of this compound and its derivatives is also being explored in fields beyond pharmaceuticals.

Detailed Research Findings: In agrochemical research, cyclopropane-containing compounds are of interest for their potential as insecticides, fungicides, and herbicides. google.com The unique chemical properties of the cyclopropyl group can impart desirable biological activities. In materials science, the reactivity of the cyclopropane ring can be harnessed to create novel polymers and materials. The synthesis of cyclopropyl-fused tetrahydrofurans from vinylcyclopropanes is an example of how cyclopropane chemistry is used to build complex molecular architectures that could have applications in materials science. otago.ac.nz

Spectroscopic and Structural Elucidation Methods for Cyclopropyl 3 Hydroxyphenyl Methanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides detailed insights into the chemical environment of each atom within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of Cyclopropyl(3-hydroxyphenyl)methanone is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the substituted phenyl ring typically appear in the downfield region, generally between 6.8 and 8.0 ppm. The exact chemical shifts and splitting patterns of these aromatic protons are influenced by the positions of the cyclopropylcarbonyl and hydroxyl groups. The hydroxyl proton itself would likely present as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

The protons of the cyclopropyl (B3062369) ring are anticipated to be in the upfield region of the spectrum. The methine proton (CH) attached to the carbonyl group would be the most downfield of the cyclopropyl protons due to the deshielding effect of the adjacent carbonyl group. The methylene (B1212753) protons (CH₂) of the cyclopropyl ring are expected to show complex splitting patterns due to geminal and vicinal coupling, appearing as multiplets at even higher field. For a related compound, 1-cyclopropyl-3-hydroxy-3-(4-nitrophenyl)propan-1-one, the cyclopropyl protons were observed as multiplets in the range of 0.94-1.17 ppm and a multiplet for the methine proton at 1.91-1.97 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 6.8 - 8.0 | Multiplets |

| Hydroxyl Proton | Variable | Broad Singlet |

| Cyclopropyl Methine Proton | ~2.5 - 3.0 | Multiplet |

| Cyclopropyl Methylene Protons | ~0.8 - 1.5 | Multiplets |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the ketone is the most deshielded and is expected to appear at a chemical shift of around 195-200 ppm. The carbon atoms of the aromatic ring will produce a series of signals in the range of 115-160 ppm. The carbon atom attached to the hydroxyl group will be shifted downfield compared to the other aromatic carbons.

The carbons of the cyclopropyl group are characteristically found in the upfield region of the spectrum. The methine carbon attached to the carbonyl group would be expected around 15-25 ppm, while the methylene carbons would appear at approximately 5-15 ppm. In a study of (1RS,2RS)-2-(2-Hydroxyphenyl)cyclopropylmethanone, a structurally similar compound, the cyclopropyl methylene carbon appeared at 17.9 ppm and the methine carbons at 25.1 and 27.3 ppm. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | 195 - 200 |

| Aromatic Carbons (C-OH) | ~155 - 160 |

| Aromatic Carbons | 115 - 140 |

| Cyclopropyl Methine Carbon | 15 - 25 |

| Cyclopropyl Methylene Carbons | 5 - 15 |

Two-Dimensional NMR Techniques

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, within the aromatic ring and within the cyclopropyl group. An HSQC experiment would correlate each proton signal with its directly attached carbon atom. Finally, an HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connection between the cyclopropyl ring, the carbonyl group, and the phenyl ring. For instance, an HMBC correlation would be expected between the cyclopropyl methine proton and the carbonyl carbon.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound would be characterized by several key absorption bands. A strong, broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The presence of the carbonyl group (C=O) of the ketone would give rise to a strong, sharp absorption band in the range of 1650-1680 cm⁻¹. The C-H stretching vibrations of the aromatic ring are expected to appear just above 3000 cm⁻¹, while the C-H stretching of the cyclopropyl group would likely be observed in the 3000-3100 cm⁻¹ region. The characteristic C-C stretching vibrations of the aromatic ring would be visible in the 1450-1600 cm⁻¹ region. For a related compound, (1RS,2RS)-2-(2-Hydroxyphenyl)cyclopropylmethanone, a broad OH stretch was observed at 3365 cm⁻¹ and a strong C=O stretch at 1645 cm⁻¹. nih.gov

Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data. The symmetric vibrations of the aromatic ring and the cyclopropyl C-C bonds would likely produce strong signals in the Raman spectrum.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Cyclopropyl C-H | Stretching | 3000 - 3100 |

| Carbonyl C=O | Stretching | 1650 - 1680 (strong, sharp) |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Phenolic C-O | Stretching | 1200 - 1260 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. The molecular ion peak ([M]⁺) in the mass spectrum of this compound would confirm its molecular weight.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the bonds adjacent to the carbonyl group. For example, the loss of the cyclopropyl group (C₃H₅) or the hydroxyphenyl group (C₆H₄OH) could lead to the formation of characteristic fragment ions. The fragmentation of the cyclopropyl ring itself might also be observed. In a study on cyclopropylfentanyl metabolites, hydroxylation of the phenyl ring was a key metabolic step identified through mass spectrometry. thermofisher.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The UV-Vis spectrum of this compound is expected to show absorption bands arising from the π → π* transitions of the aromatic ring and the n → π* transition of the carbonyl group.

The presence of the hydroxyl group and the carbonyl group conjugated with the aromatic ring will influence the position and intensity of these absorption bands. Typically, aromatic ketones exhibit a strong absorption band corresponding to the π → π* transition at shorter wavelengths (around 240-280 nm) and a weaker band for the n → π* transition at longer wavelengths (around 300-330 nm). The exact wavelengths of maximum absorbance (λ_max) can be affected by the solvent polarity. A theoretical study on a related aromatic ketone, (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, showed good correlation between theoretical and experimental UV-Vis absorption data. physchemres.org

Absence of Publicly Available Crystallographic Data for this compound Precludes Structural Analysis

A thorough and extensive search of chemical and crystallographic databases has revealed that there is currently no publicly available X-ray crystallography data for the compound this compound. As a result, a detailed analysis of its solid-state structure, including conformational analysis and intermolecular interactions within the crystalline lattice, cannot be performed.

The successful elucidation of a crystal structure is foundational for understanding a molecule's three-dimensional arrangement and the non-covalent forces that govern its packing in the solid state. This information, typically obtained through single-crystal X-ray diffraction, provides precise atomic coordinates, bond lengths, bond angles, and torsion angles. Without this fundamental data for this compound, any discussion of its specific crystalline conformation or the nature of its intermolecular interactions, such as hydrogen bonding or π-stacking, would be entirely speculative and fall outside the bounds of established scientific findings.

While crystallographic data for analogous compounds, including positional isomers and related derivatives, are available, these cannot be used to infer the specific structural characteristics of this compound. Subtle changes in substituent position or molecular framework can lead to significant differences in crystal packing and molecular conformation.

Therefore, the requested article focusing on the X-ray crystallography, conformational analysis, and intermolecular interactions of this compound cannot be generated at this time due to the absence of the necessary primary crystallographic data in the public domain.

Computational and Theoretical Investigations of Cyclopropyl 3 Hydroxyphenyl Methanone

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Cyclopropyl(3-hydroxyphenyl)methanone, DFT calculations elucidate its fundamental chemical properties.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For molecules with rotatable bonds, like this compound, this process is combined with conformational analysis to identify the most stable three-dimensional structures.

The key rotational freedom in this compound exists around the single bond connecting the carbonyl group and the cyclopropyl (B3062369) ring, as well as the bond between the carbonyl group and the phenyl ring. Studies on structurally related compounds, such as cyclopropyl methyl ketone, have shown that the orientation between the cyclopropyl ring and the carbonyl group is critical. Ab initio calculations on cyclopropyl methyl ketone identified that the global energy minimum is achieved in the s-cis conformer (where the cyclopropyl group is on the same side as the carbonyl oxygen), with a local energy minimum near the s-trans conformation nih.gov. A similar landscape of stable conformers would be expected for this compound, influenced by the electronic and steric effects of the 3-hydroxyphenyl group. A computational scan of the dihedral angle between the phenyl ring and the carbonyl group would reveal the preferred orientation, likely a non-planar arrangement to minimize steric hindrance.

Table 1: Conformational States of Related Cyclopropyl Ketones

| Compound | Most Stable Conformation | Method |

|---|

This table illustrates findings for a related compound to demonstrate the type of results obtained from conformational analysis.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is used to predict and explain chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) youtube.com. The HOMO is the orbital most likely to donate electrons in a reaction, representing nucleophilic character, while the LUMO is the orbital most likely to accept electrons, indicating electrophilic character youtube.comossila.com.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability wikipedia.org. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO wikipedia.org.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-hydroxyphenyl ring, particularly the oxygen atom and the aromatic pi system. The LUMO is likely centered on the carbonyl group and the conjugated system extending into the phenyl ring. Computational studies on a related molecule, 4-(4-hydroxyphenyl)-butan-2-one ("Raspberry Ketone"), found a HOMO-LUMO energy separation of approximately 7.8 eV in an aqueous environment, indicating moderate chemical reactivity nih.gov. This analysis also revealed that the HOMO lobes are centered over the phenyl ring, suggesting this is a likely site for electrophilic additions ulster.ac.uk.

Table 2: Conceptual FMO Properties

| Orbital | Description | Implication for Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Region of highest electron density; acts as an electron donor (nucleophile) ossila.com. |

| LUMO | Lowest Unoccupied Molecular Orbital | Region of lowest electron density; acts as an electron acceptor (electrophile) ossila.com. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap indicates higher chemical reactivity and lower kinetic stability wikipedia.org. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule uni-muenchen.de. It is mapped onto a constant electron density surface, using a color scale to denote different potential values. MEP maps are invaluable for predicting how a molecule will interact with other charged species, identifying sites for nucleophilic and electrophilic attack researchgate.net.

Typically, regions of negative electrostatic potential, shown in red or yellow, are associated with high electron density (e.g., lone pairs on oxygen atoms) and are susceptible to electrophilic attack researchgate.net. Regions of positive potential, shown in blue, indicate electron-deficient areas (e.g., hydrogen atoms bonded to electronegative atoms) and are prone to nucleophilic attack researchgate.net.

For this compound, the MEP map would show a significant negative potential (red) around the carbonyl oxygen and the phenolic oxygen, highlighting these as the primary sites for interactions with electrophiles or for hydrogen bonding. The hydrogen atom of the hydroxyl group would exhibit a strong positive potential (blue), marking it as a hydrogen bond donor site. The aromatic ring would show a moderately negative potential due to its pi-electron cloud.

Prediction of Spectroscopic Parameters

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. Key predictable parameters include vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. While experimental spectra for this compound and related compounds are available, theoretical calculations provide a basis for assigning specific spectral features to corresponding molecular motions or chemical environments mdpi.comnih.gov. For instance, the characteristic carbonyl (C=O) stretching frequency in the IR spectrum can be calculated to corroborate experimental findings. Similarly, ¹H and ¹³C NMR chemical shifts can be computed to aid in the assignment of peaks in experimentally obtained spectra.

Molecular Dynamics (MD) Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of conformational flexibility and dynamic behavior that is not captured by static DFT calculations.

An MD simulation of this compound, typically in a solvent like water or DMSO, would reveal the range of conformations the molecule adopts at a given temperature. This would involve observing the rotations around the single bonds connecting the cyclopropyl, carbonyl, and phenyl moieties. The simulation would provide insights into the stability of different conformers, the energy barriers for transition between them, and how solvent molecules interact with different parts of the molecule, particularly the hydrogen-bonding hydroxyl group. Such simulations are critical for understanding how the molecule's shape changes in a dynamic environment, which is crucial for its interaction with biological targets like protein binding sites.

Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on theoretical models and structural insights)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. Theoretical QSAR models use descriptors derived from the molecular structure to predict the activity of new compounds.

For a compound like this compound, a QSAR study would typically be part of a larger investigation involving a series of related analogues. The goal would be to understand how modifications to the cyclopropyl, phenyl, or hydroxyl parts of the molecule affect a specific biological endpoint.

Theoretical descriptors used in such a model would include:

Electronic Descriptors: Derived from DFT, such as HOMO/LUMO energies, dipole moment, and atomic charges.

Steric Descriptors: Related to the molecule's size and shape, like molecular volume and surface area.

Topological Descriptors: Based on the 2D graph of the molecule.

QSAR studies on other ketone derivatives have successfully built models to predict antifungal or enzyme inhibitory activity nih.goviosrjournals.org. A hypothetical QSAR model for a series of hydroxyphenyl ketones could reveal, for example, that a higher negative electrostatic potential on the carbonyl oxygen and specific steric dimensions are correlated with increased activity, thereby guiding the design of more potent molecules nih.gov.

Based on the comprehensive search for computational and theoretical investigations into "this compound," it has been determined that there is no publicly available research data that specifically elucidates the reaction mechanisms, transition state analyses, or energetic profiles for this particular compound.

Therefore, the requested article on the "" with the specified outline cannot be generated at this time due to the absence of the necessary scientific findings.

Advanced Academic Applications of the Cyclopropyl 3 Hydroxyphenyl Methanone Structural Motif

Investigation as a Donor-Acceptor Cyclopropane (B1198618) System

Cyclopropyl(3-hydroxyphenyl)methanone is an archetypal example of a donor-acceptor (D-A) cyclopropane. In this system, the 3-hydroxyphenyl group, with its electron-rich aromatic ring and hydroxyl substituent, functions as the electron donor. Conversely, the carbonyl group, an effective electron-withdrawing group, serves as the acceptor. This electronic arrangement creates a polarized system where the cyclopropane ring mediates the interaction between the donor and acceptor, leading to unique chemical reactivity. nih.gov

These D-A cyclopropanes are recognized as versatile C3 synthons in a variety of chemical transformations, including cycloadditions and annulations, primarily due to the electronic push-pull effect across the strained three-membered ring. msu.ruwiley-vch.de

The defining characteristic of D-A cyclopropanes like this compound is the significant polarization of the carbon-carbon bond between the donor-substituted and acceptor-substituted carbon atoms (the C1–C2 bond). The cooperative electronic effects of the donor (3-hydroxyphenyl) and acceptor (carbonyl) groups weaken this bond, making it susceptible to cleavage.

This bond elongation is a direct consequence of the electronic push-pull mechanism. For instance, X-ray crystallographic studies on related aryl 2-(2-hydroxyaryl)cyclopropyl ketones have shown that the C1–C2 bond length is significantly elongated compared to that in an unsubstituted cyclopropane. This inherent electronic activation predisposes the molecule to undergo ring-opening reactions under thermal, photochemical, or catalytic conditions. The reactivity of D-A cyclopropanes often involves the formation of a 1,3-zwitterionic intermediate upon ring opening, which can then be trapped by various reagents. msu.ru

Table 1: Comparison of Cyclopropane C-C Bond Lengths

| Compound | C1-C2 Bond Length (Å) | Electronic Feature |

|---|---|---|

| Unsubstituted Cyclopropane | ~1.510 | No polarization |

| Donor-Acceptor Cyclopropane | >1.530 | Significant polarization |

The cyclopropane ring is inherently strained due to significant deviations from the ideal sp³ bond angle of 109.5° (angle strain) and the eclipsing of C-H bonds (torsional strain). The total strain energy of cyclopropane is estimated to be approximately 115 kJ/mol. This stored energy serves as a powerful thermodynamic driving force for reactions that involve the opening of the three-membered ring. nih.gov

In D-A cyclopropanes, the electronic effects described above further facilitate ring-opening by lowering the activation energy for C-C bond cleavage. The polarization of the C1-C2 bond effectively weakens it, meaning less energy is required to initiate its rupture. Consequently, the release of ring strain becomes a dominant factor in the chemical behavior of this compound, enabling a wide range of transformations such as cycloadditions and rearrangements that are not readily accessible for unstrained acyclic analogues. researchgate.netacs.orgresearchgate.net The combination of high strain energy and electronic activation makes D-A cyclopropanes highly reactive and synthetically valuable intermediates.

Use in Exploring Stereoelectronic Effects

Stereoelectronic effects, which describe how orbital overlap and molecular geometry influence chemical reactivity, are critical in understanding the behavior of cyclopropyl (B3062369) ketones. The reactivity of this compound is heavily dependent on the relative orientation of the cyclopropane ring and the carbonyl group.

Computational and experimental studies on simple cyclopropyl ketones have shown that they primarily exist in two planar conformations: s-cis and s-trans. uwlax.edu In the s-cis conformation, the cyclopropane ring is eclipsed with the carbonyl oxygen, while in the s-trans conformation, it is anti-periplanar. The s-cis conformer is generally found to be the global energy minimum, representing the most stable arrangement. uwlax.edu The energy difference between these conformers dictates the population distribution and, consequently, the dominant reaction pathways. This conformational preference is crucial as it determines the extent of conjugative overlap between the Walsh orbitals of the cyclopropane ring and the π-system of the carbonyl group, which in turn governs the molecule's electronic properties and reactivity. uwlax.edu

Table 2: Conformational Analysis of a Model Cyclopropyl Ketone

| Conformer | Dihedral Angle (O=C-C-H) | Relative Energy | Stability |

|---|---|---|---|

| s-cis | 180° | Global Minimum | Most Stable |

| s-trans | 0° | Local Minimum | Less Stable |

Photochemical and Photophysical Studies of Cyclopropyl Ketones

Aryl cyclopropyl ketones are fascinating subjects for photochemical studies due to the interaction between the carbonyl chromophore and the strained cyclopropane ring. acs.org Upon absorption of ultraviolet light, these molecules can undergo a variety of transformations, most notably the Norrish Type I reaction. wikipedia.orgscispace.com

The Norrish Type I process involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group. wikipedia.orgyoutube.com In the case of a cyclopropyl ketone, this leads to the formation of an acyl radical and a cyclopropylcarbinyl-type radical. This primary photochemical event can be followed by several secondary reactions:

Decarbonylation: The acyl radical can lose a molecule of carbon monoxide.

Ring Opening: The highly strained cyclopropylcarbinyl radical can undergo rapid ring-opening to form a more stable homoallylic radical. youtube.com

Rearrangement and Isomerization: The initially formed biradical intermediates can recombine to form isomers or rearranged products. acs.org

For example, the photolysis of cyclic ketones bearing an α-cyclopropyl substituent often results in ring-expanded products. youtube.com These photochemical pathways are highly dependent on the substitution pattern and the reaction conditions (e.g., solvent, gas phase). scispace.com The study of these reactions provides deep insights into the behavior of excited-state molecules and radical intermediates. nih.govnih.gov

Development of Novel Catalytic Systems for Cyclopropane Chemistry

The unique reactivity of aryl cyclopropyl ketones has spurred the development of novel catalytic systems to control their transformations. taylorfrancis.comorganic-chemistry.orgwikipedia.orgdicp.ac.cn A prominent area of research is the use of photoredox catalysis to initiate reactions under mild conditions. scispace.comnih.gov

Visible-light photocatalysis has been successfully employed to achieve formal [3+2] cycloadditions of aryl cyclopropyl ketones with olefins. scispace.comnih.govresearchgate.net In a typical system, a photocatalyst (e.g., a ruthenium or iridium complex) absorbs visible light and initiates a single-electron transfer to the aryl cyclopropyl ketone. scispace.comnih.govthieme.denih.gov This generates a radical anion, which readily undergoes ring-opening to form a distonic radical anion. This intermediate can then engage in cycloaddition with an alkene partner to construct highly substituted cyclopentane (B165970) rings. scispace.comnih.gov

Furthermore, by combining photoredox catalysis with chiral Lewis acid catalysis, researchers have developed highly enantioselective versions of these [3+2] cycloadditions. nih.govacs.orgacs.org This dual-catalyst approach allows for precise control over the stereochemistry of the complex products formed. Other catalytic strategies, such as hydrogen-borrowing catalysis, have been developed for the efficient synthesis of α-cyclopropyl ketones themselves. acs.org

Table 3: Examples of Catalytic Systems for Aryl Cyclopropyl Ketone Transformations

| Catalytic System | Reaction Type | Key Features |

|---|---|---|

| Ru(bpy)₃²⁺ / Lewis Acid / Amine | Photocatalytic [3+2] Cycloaddition | Visible light activation, formation of cyclopentanes. scispace.comnih.gov |

| Chiral Lewis Acid + Photoredox Catalyst | Asymmetric [3+2] Cycloaddition | High enantioselectivity in cyclopentane synthesis. nih.govacs.org |